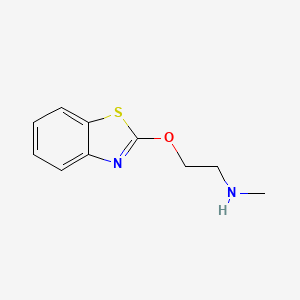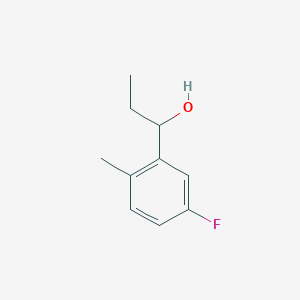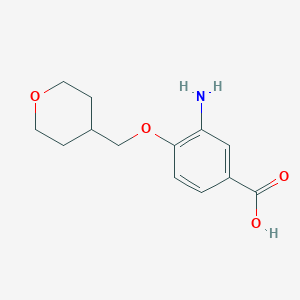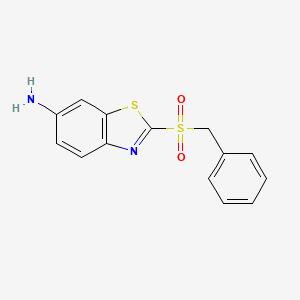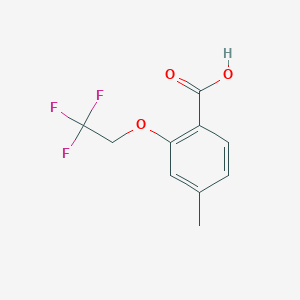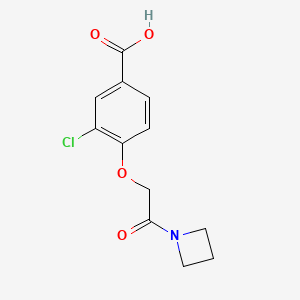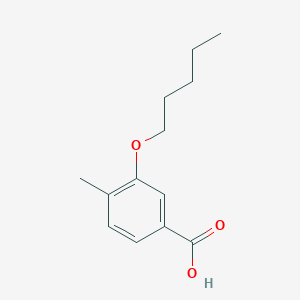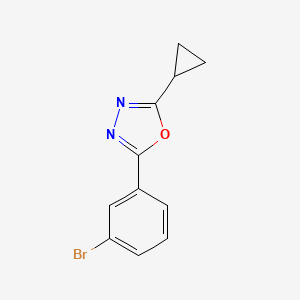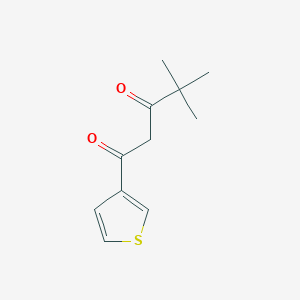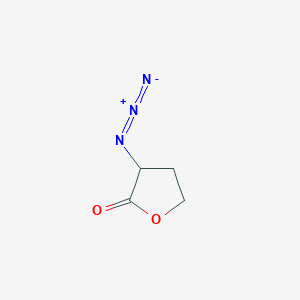
3-azidooxolan-2-one
描述
3-azidooxolan-2-one: is an organic compound characterized by the presence of an azide group attached to a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidooxolan-2-one typically involves the reaction of tetrahydrofuran derivatives with azide sources. One common method includes the reaction of (S)-3-hydroxytetrahydrofuran with sulfonyl chloride in the presence of 4-dimethylaminopyridine and triethylamine to form a sulfonate intermediate. This intermediate is then reacted with sodium azide to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 3-azidooxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Formation of substituted tetrahydrofuran derivatives.
Reduction Reactions: Formation of tetrahydrofuran-2-one with an amine group.
Cycloaddition Reactions: Formation of triazole derivatives.
科学研究应用
3-azidooxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-azidooxolan-2-one primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules.
相似化合物的比较
3-Azido-1,2,4-triazine: Another azide-containing compound with similar reactivity but different structural features.
3-Azido-2,3-dideoxythymidine (Zidovudine): An antiviral drug that also contains an azide group and is used in the treatment of HIV.
Uniqueness: 3-azidooxolan-2-one is unique due to its tetrahydrofuran ring structure, which imparts different chemical properties compared to other azide-containing compounds. This structural feature allows for unique reactivity and applications, particularly in the synthesis of heterocyclic compounds and the modification of biomolecules.
属性
IUPAC Name |
3-azidooxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-6-3-1-2-9-4(3)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGMCOSYZCPHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

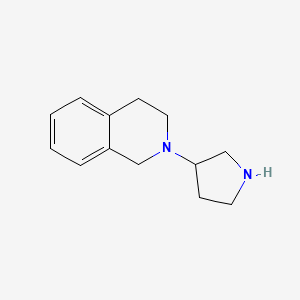
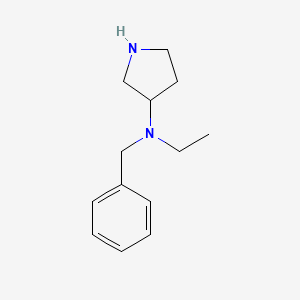
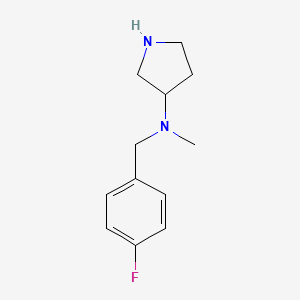
![(Propan-2-yl)[(quinolin-4-yl)methyl]amine](/img/structure/B7870631.png)
